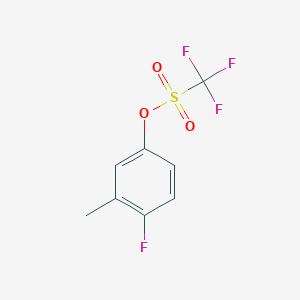

4-Fluoro-3-methylphenyl trifluoromethanesulphonate

Descripción general

Descripción

4-Fluoro-3-methylphenyl trifluoromethanesulphonate, also known as FMPTS, is an organic compound with the molecular formula C8H6F4O3S . It is a white crystalline powder that is reactive and hydrophobic in nature. The compound is highly soluble in organic solvents like dichloromethane and acetonitrile but is not soluble in water.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate can be represented by the InChI code: 1S/C8H6F4O3S/c1-5-4-6 (2-3-7 (5)9)15-16 (13,14)8 (10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis

4-Fluoro-3-methylphenyl trifluoromethanesulphonate is a clear liquid at ambient temperature . It has a molecular weight of 258.19 .Aplicaciones Científicas De Investigación

Synthesis of Stable Multifunctional C-Phosphonio Phosphorus Vinyl Ylides Trifluoromethanesulfonic acid's reactivity with various compounds demonstrates its utility in synthesizing stable multifunctional c-phosphonio phosphorus vinyl ylides. This process involves complex reactions leading to the formation of cationic diazomethane derivatives and subsequent transformation into various compounds through elimination and addition reactions, showcasing the role of trifluoromethanesulfonic acid derivatives in synthesizing complex organic structures with potential applications in organic chemistry and materials science (Dyer, Baceiredo, & Bertrand, 1996).

A New Route to Vinyl Fluorides The role of fluoromethyl phenyl sulfone derivatives, including compounds structurally similar to 4-Fluoro-3-methylphenyl trifluoromethanesulfonate, in synthesizing α-fluoro-α,β-unsaturated sulfones through the Horner-Wittig reaction highlights the importance of such chemicals in organic synthesis. This methodology provides a two-step route to vinyl fluorides, showcasing the versatility of these compounds in synthesizing fluorinated organic molecules with potential applications in materials science, pharmaceuticals, and agrochemicals (McCarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990).

Utility of Tris(dimethylamino)sulphonium Difluorotrimethylsilicate (TASF) The displacement reactions of carbohydrate trifluoromethanesulfonates using TASF to synthesize deoxyfluoro sugars underline the significance of trifluoromethanesulfonate derivatives in the field of carbohydrate chemistry. This process is noted for its rapidity, making it of interest for synthesizing fluorinated carbohydrate radiopharmaceuticals for medical imaging, highlighting the compound's potential in biomedical research (Szarek, Hay, & Doboszewski, 1985).

Development of Direct Fluorination Technology Direct fluorination techniques involving trifluoromethanesulfonate derivatives underscore the role of these compounds in the synthesis of materials for lithium batteries. The successful fluorination of certain substrates to produce fluorinated compounds demonstrates the utility of these derivatives in developing electrolytes and additives for lithium-ion batteries, highlighting their importance in the field of energy storage technologies (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).

Synthesis of Functionalised Perfluorocyclohexanes The synthesis of fluorosulphonyl perfluorocyclohexane carbonyl fluorides through direct fluorination of fluoroaromatics, including compounds related to 4-Fluoro-3-methylphenyl trifluoromethanesulfonate, showcases the application of these derivatives in producing functionalized perfluorocyclohexanes. This process highlights the potential of trifluoromethanesulfonate derivatives in the synthesis of novel fluorous materials with applications in various sectors including pharmaceuticals, agrochemicals, and materials science (Fielding & Shirley, 1991).

Safety And Hazards

Propiedades

IUPAC Name |

(4-fluoro-3-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O3S/c1-5-4-6(2-3-7(5)9)15-16(13,14)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZKQOZJMUOESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylphenyl trifluoromethanesulphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

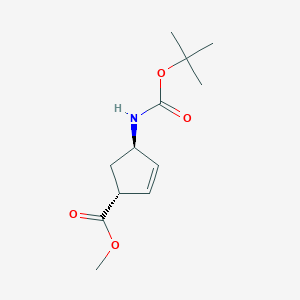

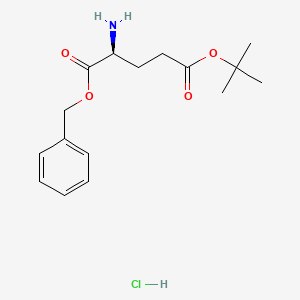

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)